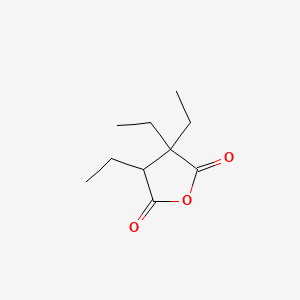
Triethylsuccinic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylsuccinic anhydride is an organic compound with the molecular formula C10H16O3. It is a derivative of succinic anhydride, where three ethyl groups are attached to the succinic anhydride core. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the triethylated product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of maleic anhydride followed by ethylation. This process ensures high yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Triethylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form triethylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Used in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Acylation: Uses a Lewis acid catalyst like aluminum chloride in an organic solvent.
Major Products Formed
Hydrolysis: Triethylsuccinic acid.
Esterification: Triethylsuccinic esters.
Acylation: Acylated aromatic compounds.
Scientific Research Applications
Triethylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of triethylsuccinic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in acylation reactions, it targets aromatic compounds to introduce acyl groups, thereby modifying their chemical properties.
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: The parent compound, used in similar reactions but lacks the ethyl groups.
Maleic anhydride: Another related compound, used in the production of alkenylsuccinic anhydrides.
Octenylsuccinic anhydride: Used for hydrophobic modification of polysaccharides.
Uniqueness
Triethylsuccinic anhydride is unique due to the presence of three ethyl groups, which can influence its reactivity and the properties of the products formed
Properties
CAS No. |
75125-36-9 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3,3,4-triethyloxolane-2,5-dione |
InChI |
InChI=1S/C10H16O3/c1-4-7-8(11)13-9(12)10(7,5-2)6-3/h7H,4-6H2,1-3H3 |
InChI Key |
VKQGABOHCZRGOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)OC(=O)C1(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
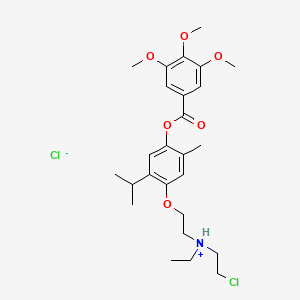
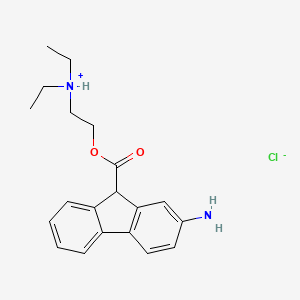
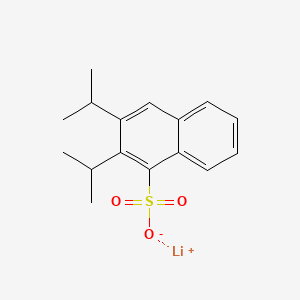


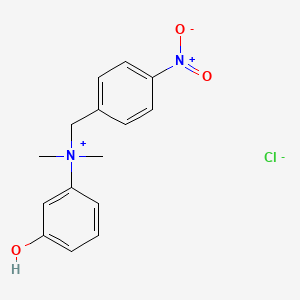
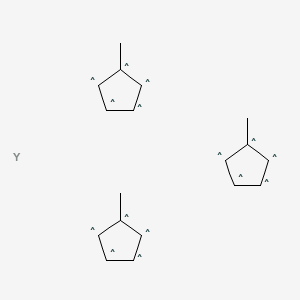
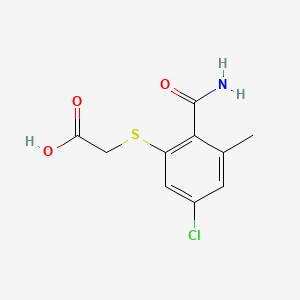

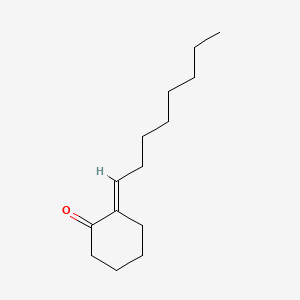
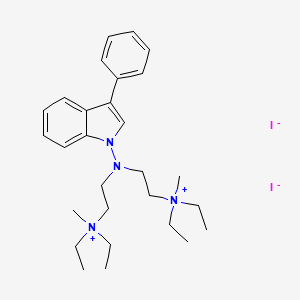
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)

